Cas no 50534-45-7 (1-Ethylpiperidin-4-amine)
1-Ethylpiperidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-Ethylpiperidin-4-amine
- 1-Ethyl-4-amine piperidine
- 1-ethyl-4-Piperidinamine
- 4-Piperidinamine,1-ethyl-
- (1-Ethylpiperidin-4-yl)amine
- SB42611
- 4-amino 1-N-ethyl piperidine
- 1-ethylpiperidin-4-ylamine
- 1-ethyl-piperidin-4-ylamine, AldrichCPR
- Z96092729
- 1-ethyl-4-amino piperidine
- A828159
- AKOS000117366
- UFETTXCVHFVMPU-UHFFFAOYSA-N
- 4-Piperidinamine, 1-ethyl-
- DTXSID70395713
- 4-amino-N-ethyl piperidine
- BB 0261344
- HMS1783B10
- EN300-10906
- 4-Amino-1-ethyl piperidine
- SCHEMBL684220
- BS-12994
- CS-0069841
- AMY6025
- 4-Amino-1-ethylpiperidine
- 1-ethyl-piperidin-4-ylamine
- 50534-45-7
- FT-0656511
- 4-Amino-1-ethyl-piperidine
- MFCD03640283
- SY014159
- STK313157
- DB-013334
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- MDL: MFCD03640283
- Inchi: 1S/C7H16N2/c1-2-9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3
- InChI Key: UFETTXCVHFVMPU-UHFFFAOYSA-N
- SMILES: N1(CC)CCC(CC1)N
Computed Properties
- Exact Mass: 128.13100
- Monoisotopic Mass: 128.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 75
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3A^2
- XLogP3: 0.2
Experimental Properties
- Density: 0.898±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 180-183 °C
- Boiling Point: 73 ºC (16 Torr)
- Flash Point: 50.2±13.6 ºC,
- Refractive Index: 1.4725 (589.3 nm 19.5 ºC)
- Solubility: Soluble (141 g/l) (25 º C),
- PSA: 29.26000
- LogP: 1.06760
- Vapor Pressure: 2.5±0.3 mmHg at 25°C
1-Ethylpiperidin-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: R22;R37/38;R41
- Safety Instruction: S26;S39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Ethylpiperidin-4-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Ethylpiperidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 024824-250mg |
4-Amino-1-ethyl piperidine |
50534-45-7 | >98% | 250mg |
£26.00 | 2022-02-28 | |
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50534-45-7 | >98% | 1g |
£56.00 | 2022-02-28 | |
| Fluorochem | 024824-5g |
4-Amino-1-ethyl piperidine |
50534-45-7 | >98% | 5g |
£221.00 | 2022-02-28 | |
| Fluorochem | 024824-25g |
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50534-45-7 | >98% | 25g |
£1077.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 028774-1g |
1-Ethylpiperidin-4-amine |
50534-45-7 | 1g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 028774-500mg |
1-Ethylpiperidin-4-amine |
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| Chemenu | CM180462-10g |
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$394 | 2021-08-05 | |
| Apollo Scientific | OR912898-1g |
1-Ethylpiperidin-4-amine |
50534-45-7 | 98% | 1g |
£97.00 | 2025-02-21 | |
| Apollo Scientific | OR912898-5g |
1-Ethylpiperidin-4-amine |
50534-45-7 | 98% | 5g |
£372.00 | 2025-02-21 | |
| Chemenu | CM180462-1g |
1-Ethylpiperidin-4-amine |
50534-45-7 | 95% | 1g |
$155 | 2024-07-16 |
1-Ethylpiperidin-4-amine Suppliers
1-Ethylpiperidin-4-amine Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 1-Ethylpiperidin-4-amine
Chemical Profile of 1-Ethylpiperidin-4-amine (CAS No. 50534-45-7)
1-Ethylpiperidin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 50534-45-7, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This piperidine derivative has garnered attention due to its structural versatility and potential applications in drug development. The compound features a piperidine ring substituted with an ethyl group at the 1-position and an amine group at the 4-position, which makes it a valuable scaffold for synthesizing various bioactive molecules.
The chemical structure of 1-Ethylpiperidin-4-amine contributes to its unique pharmacological properties. The presence of the amine group enhances its reactivity, allowing for further functionalization through coupling reactions such as amide or urea bond formation. This characteristic is particularly useful in the synthesis of peptidomimetics and other therapeutic agents where precise molecular modifications are essential.
In recent years, 1-Ethylpiperidin-4-amine has been explored in the development of novel pharmaceuticals targeting a range of diseases. Its structural motif is reminiscent of several known bioactive compounds, suggesting potential therapeutic applications in areas such as central nervous system disorders, infectious diseases, and oncology. The compound's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions makes it a promising candidate for drug discovery.
One of the most intriguing aspects of 1-Ethylpiperidin-4-amine is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Researchers have leveraged the structural features of 1-Ethylpiperidin-4-amine to design molecules that selectively inhibit specific kinases, thereby modulating cellular processes and potentially treating disease states.
Recent studies have highlighted the compound's utility in the development of antiviral agents. The ability of 1-Ethylpiperidin-4-amine to mimic natural amino acids or peptides has led to the discovery of novel inhibitors that target viral proteases and polymerases. These inhibitors have shown promise in preclinical studies, demonstrating efficacy against a variety of viral infections. The compound's versatility in this context underscores its importance as a building block in medicinal chemistry.
The synthesis of 1-Ethylpiperidin-4-amine typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include nucleophilic substitution reactions on halogenated piperidine derivatives followed by reduction or amination steps. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making 1-Ethylpiperidin-4-amine more accessible for research and industrial applications.
In addition to its pharmaceutical applications, 1-Ethylpiperidin-4-amine has found utility in materials science and chemical biology. Its ability to form stable complexes with metal ions has been exploited in the development of catalysts and sensors. Furthermore, its structural similarity to natural products has made it a valuable tool in biochemical assays aimed at understanding enzyme mechanisms and ligand-receptor interactions.
The future prospects for 1-Ethylpiperidin-4-amine are promising, with ongoing research focusing on expanding its therapeutic potential and exploring new synthetic strategies. Innovations in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery of novel derivatives with enhanced pharmacological properties. As our understanding of disease mechanisms evolves, 1-Ethylpiperidin-4-amine is poised to remain a cornerstone in the development of next-generation therapeutics.
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